molecular formula C6H13NO5 B1662993 Tricine CAS No. 5704-04-1

Tricine

Cat. No. B1662993
CAS RN: 5704-04-1
M. Wt: 179.17 g/mol
InChI Key: SEQKRHFRPICQDD-UHFFFAOYSA-N
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Description

Tricine is a zwitterionic amino acid and a commonly used electrophoresis buffer . It is a white crystalline powder that is also used in the resuspension of cell pellets . Due to its higher negative charge than glycine, it can migrate faster .


Synthesis Analysis

This compound has been synthesized using solution growth approaches . For instance, this compound potassium nitrate (TPN) single crystals were successfully synthesized using this method . The phases of TPN crystals were determined by the powder X-ray diffraction (PXRD) method, and the functional groups present in the crystals were examined using Fourier transform infrared (FT-IR) analysis .


Molecular Structure Analysis

This compound has a molecular formula of C6H13NO5 and a molecular weight of 179.2 . It has a pKa value of 8.1 at 25°C .


Chemical Reactions Analysis

This compound is widely used as a buffer in protein electrophoresis, nucleic acid analysis, and immunology . It helps adjust pH and stabilize chemical reactions .


Physical And Chemical Properties Analysis

This compound is a white crystalline powder . It has a pKa value of 8.1 at 25°C and a useful buffering range of pH 7.4-8.8 . Its melting point is between 185-187°C .

Mechanism of Action

Target of Action

Tricine, derived from tris and glycine, is an organic compound primarily used in buffer solutions . It is a zwitterionic amino acid, meaning it carries both positive and negative charges, which allows it to interact with various biological targets. Its primary targets are proteins, particularly those of low molecular weight .

Mode of Action

This compound interacts with its targets primarily through its buffering capacity. It has a higher negative charge than glycine, allowing it to migrate faster . Its high ionic strength causes more ion movement and less protein movement, enabling the separation of low molecular weight proteins in lower percent acrylamide gels .

Biochemical Pathways

This compound is involved in several biochemical pathways, particularly those related to protein electrophoresis and cell culture research . It has been documented in the separation of proteins in the range of 1 to 100 kDa by electrophoresis . Additionally, this compound has been found to be an effective scavenger of hydroxyl radicals, indicating its involvement in antioxidant pathways .

Result of Action

The primary result of this compound’s action is the efficient separation of low molecular weight proteins, which is particularly useful in electrophoresis . Additionally, this compound has been found to be an effective scavenger of hydroxyl radicals, suggesting it may play a role in protecting cells from oxidative damage .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature. This compound has a useful buffering range of pH 7.4-8.8 , and its buffering capacity can be affected by changes in this range. Additionally, this compound’s ability to mitigate dehydration of cells during cryopreservation suggests that it may be particularly useful in cold environments .

Advantages and Limitations for Lab Experiments

Tricine has several advantages over other commonly used buffers. It has a high buffering capacity, which means that it can maintain a stable pH even in the presence of large amounts of acid or base. This compound also has a low UV absorbance, which makes it suitable for experiments that require UV detection, such as protein quantification and nucleic acid analysis.
However, this compound has some limitations as well. It is not suitable for experiments that require a pH outside the range of 7.2 to 8.2. This compound also has a low solubility in water, which can cause precipitation in some experiments.

Future Directions

Tricine has been widely used in biochemical and molecular biology experiments for several decades. However, there is still room for improvement and innovation in its application. Some future directions for this compound research include:
1. Development of new this compound derivatives with improved solubility and buffering capacity.
2. Investigation of the effects of this compound on protein and nucleic acid structure and function.
3. Optimization of this compound-based electrophoresis protocols for high-throughput protein and nucleic acid analysis.
4. Development of this compound-based assays for the detection of specific proteins and nucleic acids.
5. Investigation of the potential use of this compound in drug delivery and gene therapy.
Conclusion
This compound is a versatile buffer that has been widely used in biochemical and molecular biology experiments for several decades. Its unique properties make it suitable for a wide range of applications, including electrophoresis, Western blotting, protein purification, and enzyme assays. While this compound has some limitations, its advantages make it a popular choice for many researchers. Future research on this compound is expected to lead to further innovation and improvement in its application.

Scientific Research Applications

Tricine is widely used as a buffer in various biochemical and molecular biology experiments. It is commonly used in electrophoresis to separate proteins and nucleic acids based on their size and charge. This compound is also used in Western blotting, protein purification, and enzyme assays.

Safety and Hazards

Tricine should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

Tricine plays a crucial role in biochemical reactions, primarily as a buffering agent. It helps maintain a stable pH environment, which is essential for the proper functioning of enzymes and other biomolecules. This compound interacts with various enzymes, proteins, and other biomolecules, stabilizing their structure and function. For example, it is commonly used in SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) to separate proteins in the range of 1 to 100 kDa . This compound’s ability to chelate metal ions also makes it useful in preventing metal-catalyzed oxidation reactions .

Cellular Effects

This compound influences various cellular processes by maintaining an optimal pH environment. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to enhance the efficiency of ATP assays using firefly luciferase, indicating its role in cellular energy metabolism . Additionally, this compound’s buffering capacity helps protect cells from pH fluctuations that could otherwise disrupt cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its buffering capacity and metal ion chelation. It binds to hydrogen ions, thereby stabilizing the pH of the solution. This compound also interacts with metal ions such as magnesium, calcium, manganese, and copper, preventing their participation in unwanted side reactions . This chelation property is particularly useful in biochemical assays where metal ions can interfere with the results .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is stable at room temperature and can be stored for extended periods without significant degradation . Its buffering capacity may diminish over time if exposed to extreme conditions. Long-term studies have shown that this compound maintains its effectiveness in stabilizing pH and protecting biomolecules from degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, this compound effectively stabilizes pH and supports biochemical reactions without causing adverse effects. At high doses, this compound may exhibit toxic effects, such as disrupting cellular ion balance and interfering with metabolic processes . It is essential to determine the appropriate dosage to avoid potential toxicity while maximizing its beneficial effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as a buffering agent. It interacts with enzymes and cofactors involved in metabolic reactions, helping maintain the proper pH for enzymatic activity. This compound’s ability to chelate metal ions also influences metabolic flux and metabolite levels by preventing metal-catalyzed reactions that could alter metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its chemical properties. It can diffuse across cell membranes and interact with intracellular components. This compound’s interactions with transporters and binding proteins influence its localization and accumulation within cells . These interactions ensure that this compound is available where it is needed to maintain pH stability and support biochemical reactions.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical structure and interactions with cellular components. It can be found in various cellular compartments, including the cytoplasm and organelles. This compound’s ability to chelate metal ions and stabilize pH makes it particularly useful in subcellular regions where precise pH control is required . Post-translational modifications and targeting signals may also direct this compound to specific cellular locations, enhancing its effectiveness in biochemical applications .

properties

IUPAC Name

2-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]acetic acid
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InChI

InChI=1S/C6H13NO5/c8-2-6(3-9,4-10)7-1-5(11)12/h7-10H,1-4H2,(H,11,12)
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InChI Key

SEQKRHFRPICQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
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DSSTOX Substance ID

DTXSID1063982
Record name Glycine, N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-
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Molecular Weight

179.17 g/mol
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Physical Description

Solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS]
Record name Tricine
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CAS RN

5704-04-1
Record name Tricine
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Record name Glycine, N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-
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Record name TRICINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of tricine?

A1: this compound has a molecular formula of C6H13NO5 and a molecular weight of 179.17 g/mol.

Q2: What are the key structural features of this compound?

A2: this compound is a zwitterionic amino acid containing a glycine moiety with a tertiary amine group attached to the alpha carbon. Three hydroxymethyl groups are also bound to the amine nitrogen, contributing to its high solubility in water.

Q3: How does the stability of this compound vary with pH?

A: this compound exhibits good buffering capacity in the pH range of 7.4–8.8 []. This makes it suitable for biological applications requiring a stable pH environment.

Q4: Does this compound exhibit any catalytic activity?

A4: While not a catalyst itself, this compound is often employed as a buffering agent in reactions involving enzymes and proteins. Its ability to maintain stable pH conditions is crucial for optimal enzyme activity.

Q5: Have any computational studies been conducted on this compound?

A: Yes, potentiometric studies have been used to determine stability constants for metal ion complexes with this compound []. These studies provide insights into the binding properties and potential applications of this compound in chelation therapy or as a metal-binding agent.

Q6: How is this compound utilized in radiolabeling with Technetium-99m?

A: this compound frequently serves as a co-ligand during the radiolabeling of biomolecules with Technetium-99m using the bifunctional chelating agent HYNIC (6-hydrazinonicotinamide) [, , , , , , ]. It helps form stable ternary ligand complexes with the radiometal and the target molecule.

Q7: Can you provide examples of biomolecules successfully radiolabeled with 99mTc using this compound?

A: Several biomolecules, including peptides, proteins, and polymers have been effectively labeled with 99mTc using this compound. Examples include interleukin-8 (IL-8) [], a cyclic platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist [], bombesin analogues [, ], folate conjugates [], and ubiquicidin (UBI) 29-41 [, ].

Q8: Does the choice of co-ligand alongside this compound influence the properties of the radiolabeled complex?

A: Yes, the choice of co-ligand can significantly influence the properties of the radiolabeled complex. For instance, using EDDA (ethylenediamine-N,N′-diacetic acid) instead of this compound as a co-ligand for labeling HYNIC-Lys3-Bombesin resulted in significantly higher radiopharmaceutical uptake in the liver and spleen of healthy Wistar rats [].

Q9: What are the advantages of using this compound as a co-ligand in radiolabeling?

A9: this compound offers several benefits as a co-ligand:

  • High labeling efficiency: this compound facilitates high labeling yields, often exceeding 90% [, ].
  • Solution stability: The resulting ternary ligand complexes often demonstrate good stability in solution, remaining intact for several hours [, , ].
  • Favorable pharmacokinetics: The use of this compound can contribute to rapid blood clearance and predominantly renal excretion of the radiotracer, desirable traits for in vivo imaging applications [, , ].

Q10: How is this compound used in electrophoresis?

A: this compound is a key component in this compound-SDS-PAGE, a type of electrophoresis widely employed for separating low molecular weight proteins and peptides [, , ].

Q11: What are the advantages of using this compound-SDS-PAGE over traditional SDS-PAGE?

A: Compared to the commonly used Laemmli SDS-PAGE system, this compound-SDS-PAGE offers improved resolution of small proteins and peptides, particularly those below 10 kDa [, , ]. This is due to the smaller pore size of the gel matrix and the use of this compound as the trailing ion, which migrates closer to smaller proteins, enhancing their separation.

Q12: What modifications to this compound-SDS-PAGE can be made to further enhance its effectiveness?

A12: Several modifications can enhance the efficacy of this compound-SDS-PAGE:

  • Gel composition: Adjusting the polyacrylamide concentration and crosslinking degree in the separating gel can improve resolution for specific molecular weight ranges [, , ].
  • Glycerol addition: Adding glycerol to the separating gel can enhance the separation of low molecular weight proteins [, ].
  • Urea inclusion: Incorporating urea into the separating gel can enhance the separation of low molecular weight peptides, although it may affect molecular weight determination accuracy [].

Q13: How is this compound utilized in plant physiology studies?

A13: this compound is employed in plant research for:

  • Isolation of chloroplast components: this compound buffers are used in the extraction and purification of chloroplasts and their components, such as chlorophyll holochromes, for studying photosynthesis [, ].
  • Investigation of iron stress: Iron stress studies in plants utilize this compound to understand the impact of iron deficiency on photosynthetic processes and chloroplast structure [].

Q14: What other applications of this compound are being explored?

A14: Researchers are exploring the use of this compound in:

  • Tissue engineering: this compound is being investigated as a component in injectable and printable hydrogels for tissue engineering applications, where its ability to form supramolecular interactions enhances the mechanical properties of the hydrogel [].
  • Wood modification: Impregnating wood with this compound solutions has shown promising results in improving wood hardness and tensile strength, likely due to reduced moisture content and increased hydrogen bonding within the wood cell wall [].

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